molecular formula C8H9ClFNO2 B2401189 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride CAS No. 2126177-96-4

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride

Cat. No.: B2401189
CAS No.: 2126177-96-4
M. Wt: 205.61
InChI Key: QKOBRXNBMGMXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is an organic compound with the chemical formula C8H9ClFNO2. It is a derivative of phenyl ethanone, characterized by the presence of amino, fluoro, and hydroxy functional groups on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-5-fluoro-4-hydroxybenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.

    Hydrogenation: The chalcone is then hydrogenated using a catalyst like palladium on carbon to yield 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)ethan-1-one: Lacks the amino and fluoro groups, resulting in different chemical properties.

    1-(3-Amino-4-hydroxyphenyl)ethan-1-one: Similar structure but without the fluoro group.

    1-(3-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride is unique due to the combination of amino, fluoro, and hydroxy functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBRXNBMGMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.